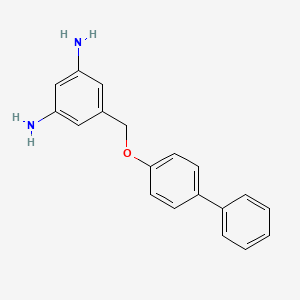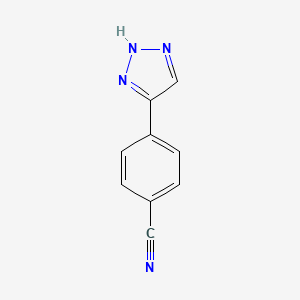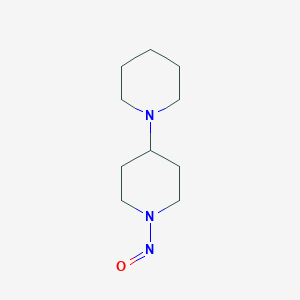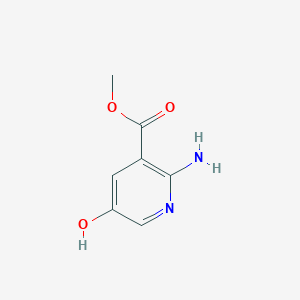
5-(Biphenyl-4-yloxymethyl)-benzene-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Biphenyl-4-yloxymethyl)-benzene-1,3-diamine is an organic compound that features a biphenyl moiety linked to a benzene ring through an oxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Biphenyl-4-yloxymethyl)-benzene-1,3-diamine typically involves the following steps:
Formation of Biphenyl-4-yloxymethyl Intermediate: This step involves the reaction of biphenyl-4-ylmethanol with a suitable halogenating agent to form biphenyl-4-yloxymethyl halide.
Coupling with Benzene-1,3-diamine: The biphenyl-4-yloxymethyl halide is then reacted with benzene-1,3-diamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Biphenyl-4-yloxymethyl)-benzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Biphenyl-4-yloxymethyl)-benzene-1,3-diamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 5-(Biphenyl-4-yloxymethyl)-benzene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the diamine group can form hydrogen bonds with amino acid side chains, leading to modulation of biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl-4-yloxymethyl-benzene-1,4-diamine: Similar structure but with different substitution pattern on the benzene ring.
Biphenyl-4-yloxymethyl-benzene-1,2-diamine: Another isomer with different substitution pattern.
Biphenyl-4-yloxymethyl-benzene-1,3-diol: Contains hydroxyl groups instead of amine groups.
Uniqueness
5-(Biphenyl-4-yloxymethyl)-benzene-1,3-diamine is unique due to its specific substitution pattern, which can lead to distinct chemical reactivity and biological activity compared to its isomers and analogs.
Eigenschaften
Molekularformel |
C19H18N2O |
|---|---|
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
5-[(4-phenylphenoxy)methyl]benzene-1,3-diamine |
InChI |
InChI=1S/C19H18N2O/c20-17-10-14(11-18(21)12-17)13-22-19-8-6-16(7-9-19)15-4-2-1-3-5-15/h1-12H,13,20-21H2 |
InChI-Schlüssel |
IBOXEGPAOALIOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC(=CC(=C3)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetate dihydrochloride](/img/structure/B13512395.png)


![3,7-Dibromopyrazolo[1,5-a]pyrimidine](/img/structure/B13512420.png)


![5-tert-butoxycarbonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-4-carboxylic acid](/img/structure/B13512442.png)



![2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-1-yl)pyrimidine-5-carboxylic acid](/img/structure/B13512468.png)

![Pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B13512477.png)
